molecular formula C15H16ClN3 B1392582 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 1243103-30-1

8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Cat. No.: B1392582
CAS No.: 1243103-30-1
M. Wt: 273.76 g/mol
InChI Key: QETAJVVXEBGNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” is a chemical compound with the molecular formula C15H16ClN3 . It’s a member of the spiro compounds, which are a class of organic compounds that have two or more rings that share one atom .


Molecular Structure Analysis

The molecular structure of “8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” consists of a piperidine ring and a pyrrolo[1,2-a]quinoxaline ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Properties

  • 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] can be synthesized through 1,3-dipolar cycloaddition reactions. One study detailed the synthesis of pyrrolo[1,2-a]quinoxalines, including 8-chloro variants, through reactions involving chloroquinoxaline oxides and methyl propiolate, indicating a potential for diverse chemical applications (Kim et al., 1990).

Halogenation Techniques

  • Research on direct halogenation methods for pyrrolo[1,2-a]quinoxalines, including chlorination techniques, has been conducted. This study contributes to the understanding of how to introduce different functional groups, such as chloro groups, to pyrrolo[1,2-a]quinoxalines, which includes compounds like 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] (Le et al., 2021).

Novel Spiro-Annulated Heterocyclic Systems

  • Spiro-annelated heterocyclic systems, including variants of pyrrolo[1,2-a]quinoxalines, have been synthesized. These novel compounds have potential applications in various chemical and pharmaceutical contexts (Artico et al., 1992).

Biochemical Analysis

Biochemical Properties

8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Cellular Effects

The effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting the cell cycle and triggering cell death pathways . Furthermore, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways that are essential for cell growth and survival. Additionally, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can result in sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis . Understanding these metabolic pathways is essential for elucidating the overall impact of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] on cellular metabolism.

Transport and Distribution

The transport and distribution of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the bioavailability and efficacy of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] in therapeutic applications.

Subcellular Localization

The subcellular localization of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

8-chlorospiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c16-11-3-4-12-13(10-11)19-9-1-2-14(19)15(18-12)5-7-17-8-6-15/h1-4,9-10,17-18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETAJVVXEBGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CN3C4=C(N2)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 6
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

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